2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups and tert-butyl groups attached to a phenol ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, diselenide catalysts, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, dichloromethane.
Substitution: Electrophilic reagents, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of stabilizers and inhibitors for polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and tert-butyl groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-[4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol stands out due to its unique combination of methoxy and tert-butyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering advantages such as enhanced stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
75393-93-0 |
---|---|
Molekularformel |
C23H32O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[methoxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C23H32O3/c1-22(2,3)18-13-16(14-19(20(18)24)23(4,5)6)21(26-8)15-9-11-17(25-7)12-10-15/h9-14,21,24H,1-8H3 |
InChI-Schlüssel |
WQZJJNLYTLWLJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.